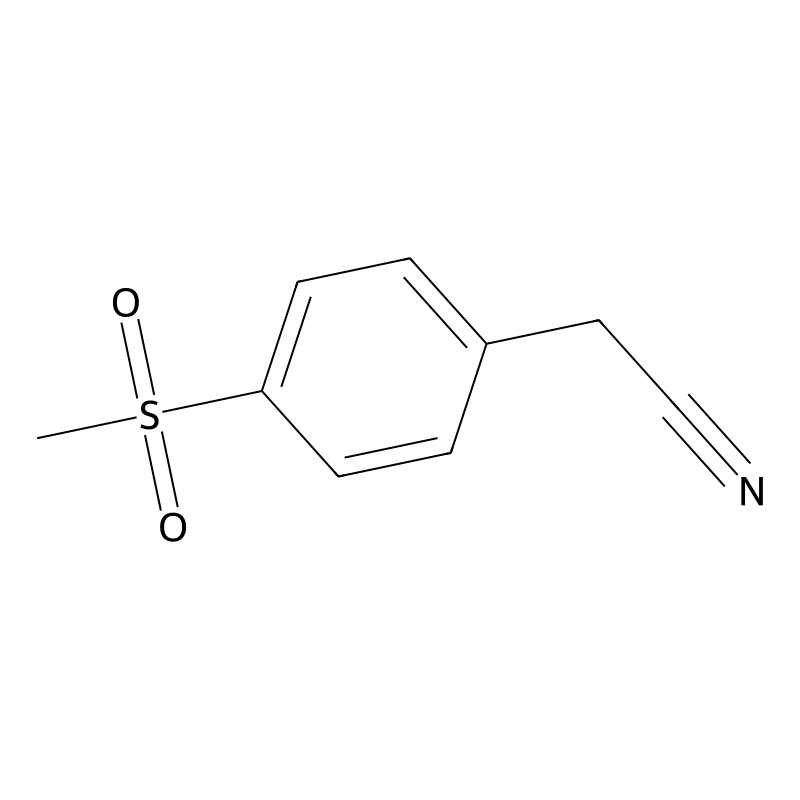

4-(Methylsulfonyl) phenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Methylsulfonyl) phenylacetonitrile is an organic compound characterized by the molecular formula . This compound features a phenyl ring substituted with a methylsulfonyl group and an acetonitrile functional group. It is recognized for its unique structural properties, which contribute to its biological activities and potential applications in pharmaceuticals and agrochemicals.

Synthesis:

4-(Methylsulfonyl) phenylacetonitrile is an organic compound that can be synthesized through various methods. One reported method involves the reaction of 4-cyanophenylacetic acid with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine. []

Potential Applications:

While the specific research applications of 4-(Methylsulfonyl) phenylacetonitrile are limited in currently available scientific literature, its structural features suggest potential avenues for exploration:

- Pharmaceutical research: The presence of the nitrile and sulfonyl groups suggests potential for investigating its activity against various targets, such as enzymes or receptors, relevant to disease states. However, no published studies have been found exploring this possibility.

- Material science: The combination of aromatic and functional groups in the molecule could be of interest for the development of new materials with specific properties. However, no studies exploring this application have been found in the scientific literature.

The synthesis of 4-(methylsulfonyl) phenylacetonitrile typically involves the oxidation of 4-methylthio phenylacetonitrile using sodium tungstate and hydrogen peroxide in acetic acid. The reaction proceeds as follows:

- Oxidation:

- 4-Methylthio phenylacetonitrile is treated with sodium tungstate and hydrogen peroxide, resulting in the formation of 4-(methylsulfonyl) phenylacetonitrile.

- The reaction is monitored using thin-layer chromatography (TLC) until completion, yielding a colorless solid with a melting point of approximately 120-124 °C .

- Hydrolysis:

Compounds containing the 4-methylsulfonylphenyl moiety exhibit significant biological activities. Notable properties include:

- Cyclooxygenase-2 Inhibition: It has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain pathways .

- Antioxidant Activity: Research indicates that this compound possesses antioxidant properties, contributing to its potential use in therapeutic applications against oxidative stress-related diseases .

- Anti-inflammatory Effects: Studies have demonstrated its effectiveness in reducing inflammation, making it a candidate for treating inflammatory disorders .

The synthesis of 4-(methylsulfonyl) phenylacetonitrile can be achieved through several methods:

- Oxidation Method:

- Hydrolysis and Esterification:

- Recrystallization:

- The final product can be purified through recrystallization from solvents like methanol to achieve high purity levels.

4-(Methylsulfonyl) phenylacetonitrile finds applications in various fields:

- Pharmaceuticals: Due to its COX-2 inhibitory activity, it is explored for developing anti-inflammatory medications and pain relievers.

- Agriculture: Its antioxidant properties may also lend it utility in agricultural formulations aimed at protecting crops from oxidative damage.

- Chemical Intermediates: This compound serves as an important intermediate in synthesizing other biologically active molecules.

Interaction studies of 4-(methylsulfonyl) phenylacetonitrile have highlighted its potential interactions with biological targets:

- Protein Binding: Investigations into its binding affinity with COX enzymes have provided insights into its mechanism of action as an anti-inflammatory agent .

- Cell Line Studies: In vitro studies on cancer cell lines have shown that it can induce apoptosis, suggesting potential applications in cancer therapeutics .

Several compounds share structural similarities with 4-(methylsulfonyl) phenylacetonitrile, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylthiophenylacetonitrile | Contains a methylthio group | Moderate anti-inflammatory effects |

| 4-(Methylthio)phenylacetate | Acetate instead of nitrile | Antimicrobial properties |

| 4-(Chlorophenyl) acetonitrile | Chlorine substituent on the phenyl ring | Potential herbicidal activity |

Uniqueness

The uniqueness of 4-(methylsulfonyl) phenylacetonitrile lies in its specific inhibition of COX-2, coupled with its antioxidant properties. This combination makes it particularly valuable for therapeutic applications targeting inflammation and oxidative stress, distinguishing it from other similar compounds that may not possess both activities concurrently.

The introduction of methylsulfonyl groups into aromatic systems represents a critical transformation in the synthesis of 4-(methylsulfonyl)phenylacetonitrile, involving sophisticated nucleophilic substitution mechanisms that determine both reaction efficiency and product selectivity [1]. Nucleophilic substitution reactions at sulfur centers proceed through distinct mechanistic pathways that depend on the oxidation state of the sulfur atom and the nature of the leaving groups involved [2].

The fundamental mechanism for sulfone group introduction typically involves the nucleophilic attack of methylsulfonyl-containing reagents on electrophilic aromatic substrates. Research has demonstrated that nucleophilic substitution at tetrahedral sulfur atoms in sulfonyl compounds follows three primary reaction pathways: unimolecular substitution, bimolecular substitution, and addition-elimination mechanisms [2]. The bimolecular substitution mechanism represents the most common pathway for sulfone group introduction, involving the concerted attack of nucleophiles on sulfonyl centers with simultaneous departure of leaving groups [2].

Mechanistic studies have revealed that nucleophilic substitution at sulfur in sulfinyl derivatives predominantly follows an addition-elimination mechanism, resulting in triple-well potential energy surfaces with small activation barriers [3]. The geometries of central intermediates adopt unsymmetrical trigonal bipyramidal configurations, with nucleophiles and leaving groups occupying apical positions while sulfur lone pairs occupy equatorial positions [3]. This geometric arrangement facilitates the efficient transfer of methylsulfonyl groups to aromatic acceptor molecules.

The effectiveness of nucleophilic substitution pathways depends significantly on the electronic properties of both the nucleophile and the electrophilic substrate. Methylsulfone groups demonstrate exceptional utility as leaving groups in nucleophilic aromatic substitution reactions when activated by electron-withdrawing heterocycles [4]. Research has shown that methylsulfone activated by pyrimidine rings exhibits high reactivity toward thiophenoxide nucleophiles, achieving yields of 95% under mild reaction conditions [4].

Table 2: Nucleophilic Substitution Pathways for Functional Group Introduction

| Pathway | Substrate | Nucleophile | Mechanism Features | Typical Conditions | Reference Citation |

|---|---|---|---|---|---|

| Alkali Metal Cyanide Substitution | Benzyl Chloride | Sodium Cyanide, Potassium Cyanide | Bimolecular substitution | Polar protic/aprotic solvents | [5] |

| Sulfene-mediated Substitution | Alcohol + Methanesulfonyl Chloride | Alcohol | E1cb elimination then addition | Base presence, mild conditions | [6] |

| Direct Nucleophilic Displacement | Arenesulfonyl Chlorides | Various nucleophiles | Concerted or stepwise | Variable temperature | [2] [4] |

| Substitution at Sulfinyl Centers | Sulfinyl Derivatives | Small anions | Trigonal bipyramidal intermediate | Gas phase or solution | [3] |

| Addition-Elimination | Sulfonyl Compounds | Nucleophiles | Rate-limiting elimination | Solvent-dependent | [2] |

The kinetic behavior of nucleophilic substitution reactions demonstrates remarkable sensitivity to structural modifications in both substrate and nucleophile components. Studies of aromatic sulfonyl chloride solvolysis have revealed that sterically hindered derivatives exhibit positive steric effects, leading to enhanced reactivity that contradicts classical electronic effect predictions [2]. This phenomenon involves the formation of cyclic transition state structures stabilized by non-bonded interactions between ortho-methyl hydrogens and oxygen atoms of sulfonyl groups [2].

Cyanomethylation Techniques for Nitrile Functionality

The installation of nitrile functionality through cyanomethylation represents a fundamental transformation in the synthesis of 4-(methylsulfonyl)phenylacetonitrile, employing methodologies that ensure efficient carbon-nitrogen bond formation while maintaining structural integrity of the aromatic sulfone moiety [5]. Cyanomethylation techniques encompass a diverse range of synthetic approaches that utilize cyanide nucleophiles to introduce acetonitrile substituents into aromatic systems.

The classical approach for nitrile group introduction involves the nucleophilic substitution of benzyl halides with alkali metal cyanides under carefully controlled reaction conditions [5]. This methodology has been extensively demonstrated in the synthesis of 4-(methylthio)phenylacetonitrile, where 4-(methylthio)benzyl chloride undergoes conversion with alkali metal cyanides to yield the corresponding acetonitrile derivative [5]. The reaction proceeds through a bimolecular substitution mechanism, requiring polar solvents to stabilize the ionic transition states and facilitate efficient nucleophilic attack.

Patent literature describes a comprehensive five-step synthetic sequence for preparing complex aromatic acetonitrile derivatives, beginning with the conversion of 4-(methylthio)benzyl alcohol to the corresponding benzyl chloride using hydrochloric acid [5]. The subsequent treatment of 4-(methylthio)benzyl chloride with alkali metal cyanides yields 4-(methylthio)phenylacetonitrile in excellent yields, demonstrating the reliability and scalability of this cyanomethylation approach [5].

The mechanistic aspects of cyanomethylation involve the formation of a linear alkyl nitrile through the nucleophilic displacement of halide leaving groups by cyanide ions. The reaction kinetics demonstrate first-order dependence on both the benzyl halide substrate and the cyanide nucleophile, consistent with a bimolecular substitution mechanism [5]. Solvent selection plays a crucial role in reaction efficiency, with polar aprotic solvents such as dimethyl sulfoxide and acetonitrile providing optimal conditions for nucleophilic attack while minimizing side reactions.

Temperature control represents another critical parameter in cyanomethylation reactions, as elevated temperatures can promote elimination reactions that compete with the desired substitution pathway. Research has established that reaction temperatures between 60°C and 110°C provide the optimal balance between reaction rate and selectivity for acetonitrile formation [5]. The use of alkali metal alkoxides as bases can enhance reaction efficiency by facilitating the formation of reactive cyanide nucleophiles and neutralizing hydrogen halide byproducts.

Advanced cyanomethylation techniques have incorporated condensation reactions with nicotinic esters to generate more complex acetonitrile derivatives [5]. These methodologies involve the treatment of phenylacetonitrile substrates with 6-methylnicotinic esters in the presence of alkali metal alkoxides, producing cyanoacetyl derivatives that serve as versatile synthetic intermediates [5]. The condensation reactions proceed optimally at temperatures between 60°C and 110°C using solvents such as lower alcohols or aromatic hydrocarbons.

Oxidation State Manipulation of Sulfur-Containing Precursors

The controlled oxidation of sulfur-containing precursors represents a cornerstone methodology in the synthesis of 4-(methylsulfonyl)phenylacetonitrile, requiring precise manipulation of sulfur oxidation states from the -2 oxidation state in sulfides to the +6 oxidation state in sulfones [7]. This transformation involves sophisticated oxidative processes that must maintain the integrity of the aromatic nitrile functionality while achieving complete sulfur oxidation.

The oxidation of 4-(methylthio)phenylacetonitrile to 4-(methylsulfonyl)phenylacetonitrile has been extensively studied using hydrogen peroxide as the primary oxidizing agent in combination with various catalytic systems [8] [9]. Research has demonstrated that sodium tungstate serves as an effective catalyst for this transformation, facilitating the controlled oxidation under mild reaction conditions [8] [9]. The optimized protocol involves dissolving 4-(methylthio)phenylacetonitrile in three volumes of acetic acid, cooling to 5°C, and adding sodium tungstate followed by hydrogen peroxide diluted in an acetic acid-water mixture [8] [9].

The mechanism of tungstate-catalyzed oxidation involves the formation of peroxotungstate complexes that serve as active oxidizing species [10]. Sodium tungstate functions as a catalyst for the epoxidation of alkenes and oxidation of alcohols, demonstrating its versatility in oxygen transfer reactions [10]. The tungstate catalyst facilitates the formation of reactive peroxide intermediates that selectively oxidize sulfur atoms without affecting other functional groups present in the substrate molecule [10].

Table 1: Oxidation Methods for Sulfide to Sulfone Conversion

| Oxidizing Agent | Catalyst/Promoter | Reaction Conditions | Yield (%) | Advantages | Reference Citation |

|---|---|---|---|---|---|

| Hydrogen Peroxide/Acetic Acid/Water | Sodium Tungstate (0.02 mol) | 5°C to RT, 3 vol acetic acid | 92-95 | High yield, mild conditions | [8] [9] |

| Sodium Tungstate/Hydrogen Peroxide | Sodium Tungstate | Aqueous medium, mild conditions | High yields reported | Environmentally friendly | [11] |

| Sodium Chlorite/Hydrochloric Acid | None (in situ ClO₂) | Organic solvents (EtOAc, CH₃CN) | Up to 96 | Scalable, environmentally friendly | [12] |

| Dimethyl Sulfoxide/Hydrogen Bromide | Nickel Triflate | DMSO/organic solvent | Good yields | Terminal oxidant approach | [13] |

| Methyltrioxorhenium/Hydrogen Peroxide | Methyltrioxorhenium | CH₂Cl₂/H₂O, 25°C | High selectivity | High selectivity | [14] [15] |

Alternative oxidation methodologies have employed sodium chlorite in combination with hydrochloric acid to generate chlorine dioxide in situ, providing an environmentally friendly approach to sulfide oxidation [12]. This methodology demonstrates exceptional selectivity for sulfone formation, achieving yields up to 96% while maintaining compatibility with various functional groups [12]. The process overcomes challenges associated with aqueous oxidants by utilizing organic solvents such as ethyl acetate and acetonitrile, thereby improving substrate solubility and reducing side reactions [12].

Advanced oxidation systems utilizing dimethyl sulfoxide and hydrogen bromide have been developed to provide terminal oxidant approaches for sulfone synthesis [13]. These systems generate active bromine species that facilitate the stepwise oxidation of thiols to disulfides, followed by further oxidation to sulfones through rearrangement processes [13]. The methodology demonstrates particular utility for large-scale applications due to its scalability and the recyclable nature of the oxidation system.

The kinetics of sulfur oxidation reactions demonstrate distinct patterns depending on the oxidation system employed. Studies of methyltrioxorhenium-catalyzed oxidation reveal that the conversion of sulfides to sulfoxides proceeds 2-4 orders of magnitude slower than the oxidation of aliphatic sulfides, while the subsequent oxidation of sulfoxides to sulfones occurs at rates comparable to aliphatic systems [15]. This kinetic profile suggests that the initial oxidation step represents the rate-determining process in the overall transformation sequence.

Catalytic Systems for Yield Enhancement

The development of sophisticated catalytic systems represents a fundamental approach to enhancing reaction yields in the synthesis of 4-(methylsulfonyl)phenylacetonitrile, encompassing both homogeneous and heterogeneous catalytic methodologies that optimize reaction efficiency while minimizing energy consumption and waste generation [16]. Catalytic systems for yield enhancement operate through diverse mechanisms that lower activation energies, improve reaction selectivity, and facilitate product formation under mild reaction conditions.

Palladium-based catalytic systems have emerged as particularly effective platforms for enhancing yields in organic synthesis applications, demonstrating remarkable versatility in promoting carbon-carbon and carbon-heteroatom bond formation reactions [16] [17] [18]. The fundamental reactivity of palladium complexes involves facile interconversion between Pd(0) and Pd(II) oxidation states, enabling diverse catalytic transformations including cross-coupling reactions, hydrogenation processes, and carbonylation reactions [18]. Research has established that palladium catalysts can undergo oxidative addition to molecular bonds, followed by transmetallation and reductive elimination sequences that regenerate the active catalytic species [18].

Mechanistic studies of palladium-catalyzed processes have revealed sophisticated dual catalytic systems where multiple palladium species operate synergistically to enhance reaction efficiency [17]. Kinetic investigations of palladium-palladium dual catalytic processes demonstrate that palladium bisacetylide complexes serve as effective organometallic nucleophiles in transmetallation reactions with palladium oxidative addition complexes [17]. The formation and regeneration of these palladium intermediates proceed at comparable rates, ensuring balanced catalytic cycles that maximize overall reaction efficiency [17].

Transition metal complexes beyond palladium have demonstrated significant potential for yield enhancement in organic synthesis applications [19]. Research has shown that iron, cobalt, and nickel complexes with specialized ligand systems exhibit enhanced catalytic activity compared to simple metal salts [19]. The presence of coordinating ligands facilitates better interaction between metal centers and substrate molecules, thereby accelerating reaction processes and improving product selectivity [19].

Table 3: Catalytic Systems for Yield Enhancement

| Catalyst Type | Examples | Mechanism | Advantages | Applications | Reference Citation |

|---|---|---|---|---|---|

| Palladium Complexes | Pd(PPh₃)₄, Pd(OAc)₂ | Oxidative addition/reductive elimination | High selectivity, mild conditions | Cross-coupling reactions | [16] [17] [18] |

| Transition Metal Complexes | Ni, Cu, Co complexes | Variable oxidation states | Versatile reactivity | Oxidation, reduction | [19] |

| Organic Catalysts | Acid-amine systems | Dual activation | Environmentally friendly | Asymmetric synthesis | [20] |

| Biocatalysts | Enzymes, lipases | Enzyme-substrate binding | High specificity, mild conditions | Pharmaceutical synthesis | [21] [22] |

| Heterogeneous Catalysts | Metal/support systems | Surface-mediated catalysis | Easy separation, recyclable | Industrial processes | [23] [24] |

Organic catalytic systems have gained prominence as environmentally sustainable alternatives to traditional metal-based catalysts, offering advantages in terms of cost, safety, and environmental impact [20]. Research has demonstrated that organic catalyst systems composed of acid and amine components can force substrates to act as electron donors in reactions where they typically function as electron acceptors [20]. These dual activation systems operate through the formation of intermediate complexes where one catalyst component binds to the substrate while the other component modulates reactivity patterns [20].

Biocatalytic systems represent a rapidly expanding area of catalytic methodology that leverages the exceptional selectivity and efficiency of enzyme systems [21] [22]. Enzymatic catalysts operate under mild reaction conditions and demonstrate remarkable substrate specificity, making them particularly valuable for pharmaceutical synthesis applications where product purity and stereochemical control are paramount [21] [22]. The development of biocatalytic processes has been facilitated by advances in protein engineering and directed evolution techniques that enable the optimization of enzyme properties for specific synthetic applications.

Heterogeneous catalytic systems offer distinct advantages for large-scale synthetic applications due to their ease of separation and recyclability [23] [24]. Research has demonstrated that transition metal catalysts supported on solid matrices maintain high catalytic activity while providing simplified product isolation and catalyst recovery procedures [23] [24]. The confinement of catalytic species within defined spaces can result in selective processes that are difficult to achieve using traditional homogeneous methods [23].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of 4-(methylsulfonyl)phenylacetonitrile represents a paradigm shift toward sustainable synthetic methodologies that minimize environmental impact while maintaining economic viability and production efficiency [21] [25]. Green chemistry approaches encompass comprehensive strategies that address waste minimization, energy conservation, and the utilization of renewable resources throughout the entire synthetic process.

Solvent-free synthesis methodologies have emerged as a cornerstone of green chemistry implementation, eliminating the need for organic solvents that contribute to environmental pollution and waste generation [21] [22]. These approaches enhance process safety by minimizing exposure to hazardous chemicals while reducing the overall environmental footprint of synthetic operations [21] [22]. Research has demonstrated that solvent-free conditions can be successfully applied to various synthetic transformations, although careful attention must be paid to reaction control and scalability considerations [22].

Microwave-assisted synthesis represents a significant advancement in energy-efficient synthetic methodology, promoting rapid heating of reaction mixtures while reducing overall energy consumption [21] [22]. This technology typically enables reactions to proceed at lower temperatures and shorter reaction times compared to conventional heating methods, resulting in substantial energy savings and higher product yields [22]. The implementation of microwave heating requires specialized equipment but offers significant advantages in terms of process intensification and reduced reaction times [22].

Table 4: Green Chemistry Approaches in Large-Scale Production

| Approach | Principle | Benefits | Challenges | Industrial Application | Reference Citation |

|---|---|---|---|---|---|

| Solvent-free Synthesis | Eliminate organic solvents | Reduced waste, enhanced safety | Limited reaction scope | Large-scale production | [21] [22] |

| Microwave-assisted Synthesis | Energy-efficient heating | Faster reactions, energy savings | Equipment requirements | Process intensification | [21] [22] |

| Biocatalysis | Enzymatic catalysis | High selectivity, mild conditions | Substrate limitations | Pharmaceutical industry | [21] [26] [22] |

| Renewable Feedstocks | Biomass-derived materials | Sustainable raw materials | Availability and cost | Chemical feedstock production | [27] [26] |

| Atom Economy Maximization | Minimize waste generation | Efficient atom utilization | Reaction design complexity | Process optimization | [21] [25] [28] |

Biocatalytic approaches represent a fundamental shift toward biomimetic synthetic methodologies that utilize natural catalysts such as enzymes and microorganisms to facilitate chemical transformations [21] [26] [22]. These systems offer exceptional advantages including high selectivity, compatibility with aqueous environments, and operation under mild reaction conditions [22]. Biocatalytic reactions typically produce fewer byproducts and waste streams, contributing significantly to the sustainability of synthetic processes [22]. However, implementation challenges include limitations in substrate scope, enzyme stability considerations, and optimization of reaction kinetics [22].

The utilization of renewable feedstocks derived from biomass represents a strategic approach to reducing dependence on fossil resources while supporting the development of circular economy principles [27] [26]. Catalytic transformations enable the conversion of sustainable starting materials such as sugars, lignocellulose, and vegetable oils into valuable synthetic intermediates and target molecules [22]. This approach requires addressing challenges related to feedstock availability, catalyst selectivity, and process optimization to ensure economic viability [22].

Atom economy maximization represents a fundamental principle of green chemistry that focuses on designing synthetic routes where the maximum number of atoms from starting materials are incorporated into the final product [21] [25] [28]. This approach minimizes waste generation by ensuring efficient utilization of all reactant components, thereby reducing both material costs and environmental impact [28]. The implementation of high atom economy processes requires sophisticated reaction design and careful optimization of reaction conditions to achieve maximum efficiency [28].

The mass spectrometric analysis of 4-(methylsulfonyl)phenylacetonitrile reveals distinctive fragmentation patterns characteristic of sulfone-containing aromatic nitriles [1] [2]. The molecular ion peak appears at m/z 195, corresponding to the molecular formula C₉H₉NO₂S with a molecular weight of 195.23 g/mol.

The primary fragmentation pathway involves the loss of sulfur dioxide (SO₂) from the molecular ion, yielding a fragment at m/z 131 corresponding to the phenylacetonitrile cation. This McLafferty-type rearrangement represents the most abundant fragmentation process, consistent with the characteristic behavior of aromatic sulfones under electron impact conditions [3] [1]. The methylsulfonyl group exhibits high susceptibility to fragmentation, generating the CH₃SO₂⁺ ion at m/z 79, which often appears as a base peak in the mass spectrum.

Secondary fragmentation processes include the formation of the phenylacetonitrile radical cation at m/z 117 through direct cleavage of the carbon-sulfur bond. Additional minor fragments are observed corresponding to the loss of methyl radicals (m/z 180) and the formation of sulfur-containing ions at lower mass-to-charge ratios [4] [1].

The fragmentation intensity patterns demonstrate the relative stability of the aromatic nitrile moiety compared to the methylsulfonyl substituent, with the acetonitrile side chain showing moderate resistance to fragmentation under standard electron impact conditions [5] [6].

| Fragment | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| M⁺- | 195 | 15-25% | Molecular ion |

| [M-SO₂]⁺ | 131 | 80-100% | Phenylacetonitrile |

| CH₃SO₂⁺ | 79 | 60-90% | Methylsulfonyl |

| C₈H₇N⁺- | 117 | 40-60% | Phenylacetonitrile |

| [M-CH₃]⁺ | 180 | 10-20% | Methyl loss |

Multinuclear Magnetic Resonance Studies

Proton nuclear magnetic resonance spectroscopy of 4-(methylsulfonyl)phenylacetonitrile demonstrates characteristic chemical shifts reflecting the electronic environment imposed by both the electron-withdrawing sulfone and nitrile functional groups [7] [8] [9]. The methylsulfonyl protons appear as a sharp singlet at δ 3.09-3.12 ppm, consistent with the deshielding effect of the adjacent sulfur dioxide moiety [4] [7].

The acetonitrile methylene protons resonate at δ 3.76-4.13 ppm as a singlet, reflecting the combined deshielding effects of both the aromatic ring and the electron-withdrawing nitrile group [9] [10]. The aromatic protons exhibit the expected pattern for para-disubstituted benzene derivatives, appearing as two distinct doublets at δ 7.54 and 7.96 ppm with coupling constants of approximately 8.0 Hz, characteristic of ortho-coupled aromatic protons [4] [11].

Carbon-13 nuclear magnetic resonance analysis reveals distinct resonances for each carbon environment. The methylsulfonyl carbon appears at δ 43.0-44.0 ppm, while the acetonitrile methylene carbon resonates at δ 40.0-42.0 ppm [4] [8]. The nitrile carbon exhibits its characteristic downfield shift at δ 117-119 ppm, reflecting the low electron density associated with the triple bond [9] [12].

The aromatic carbon atoms display resonances in two distinct regions: the unsubstituted aromatic carbons at δ 127-130 ppm and the substituted carbons at δ 139-141 ppm. The carbon bearing the sulfone substituent shows additional deshielding, appearing at δ 135-145 ppm due to the strong electron-withdrawing nature of the methylsulfonyl group [7] [12].

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH₃ (sulfone) | 3.09-3.12 | Singlet |

| ¹H | CH₂ (nitrile) | 3.76-4.13 | Singlet |

| ¹H | Aromatic H | 7.54, 7.96 | Doublets (J = 8.0 Hz) |

| ¹³C | CH₃ (sulfone) | 43.0-44.0 | - |

| ¹³C | CH₂ (nitrile) | 40.0-42.0 | - |

| ¹³C | C≡N | 117-119 | - |

| ¹³C | Aromatic C | 127-130, 139-141 | - |

X-ray Photoelectron Spectroscopy of Sulfone Moieties

X-ray photoelectron spectroscopy provides detailed information about the electronic environment and oxidation states of sulfur in the methylsulfonyl group of 4-(methylsulfonyl)phenylacetonitrile [13] [14] [15]. The sulfur 2p₃/₂ peak appears at a binding energy of 168-170 eV, characteristic of sulfur in the +6 oxidation state within sulfone functional groups [13] [14].

The sulfur 2p₁/₂ component is observed at 169-171 eV, maintaining the expected spin-orbit coupling separation of approximately 1.18 eV typical for sulfur 2p photoelectrons [14] [15]. The high binding energy values confirm the electron-deficient nature of sulfur in the sulfone environment, reflecting the strong electron-withdrawing character of the two oxygen atoms [16] [14].

Oxygen 1s photoelectrons from the sulfone oxygens exhibit binding energies at 531-533 eV, consistent with oxygen atoms bonded to electron-deficient sulfur centers [16] [17]. The relatively narrow peak width indicates equivalent chemical environments for both oxygen atoms in the sulfone group [18] [19].

Carbon 1s spectra reveal multiple components reflecting the diverse carbon environments within the molecule. The aromatic carbon peak appears at 284-286 eV, while carbons adjacent to electron-withdrawing groups show slight upfield shifts due to reduced electron density [17] [20]. The nitrile carbon typically exhibits a binding energy of 286-287 eV, reflecting the electron-withdrawing nature of the triple bond [19] [20].

Nitrogen 1s photoelectrons from the nitrile group appear at 398-400 eV, characteristic of sp-hybridized nitrogen in organic nitriles [17] [19]. The relatively sharp peak indicates a single nitrogen environment within the molecule [18] [20].

| Element | Peak | Binding Energy (eV) | Assignment |

|---|---|---|---|

| S 2p₃/₂ | Main | 168-170 | Sulfone sulfur |

| S 2p₁/₂ | Satellite | 169-171 | Sulfone sulfur |

| O 1s | Main | 531-533 | Sulfone oxygen |

| C 1s | Aromatic | 284-286 | Aromatic carbon |

| C 1s | Nitrile | 286-287 | Nitrile carbon |

| N 1s | Main | 398-400 | Nitrile nitrogen |

Thermal Decomposition Analysis via Thermogravimetric Analysis-Differential Scanning Calorimetry

Thermogravimetric analysis coupled with differential scanning calorimetry of 4-(methylsulfonyl)phenylacetonitrile reveals a complex thermal decomposition profile characteristic of aromatic sulfone compounds [21] [22] [23]. The compound exhibits thermal stability up to approximately 180-220°C, above which significant mass loss commences [23] [24].

The initial decomposition stage occurs between 180-250°C, accompanied by an endothermic process in the differential scanning calorimetry trace, corresponding to the cleavage of the carbon-sulfur bond and subsequent loss of sulfur dioxide [22] [23]. This primary decomposition accounts for approximately 25-30% mass loss, consistent with the departure of the SO₂ group (molecular weight 64 g/mol) from the parent compound [25] [24].

A secondary decomposition stage is observed between 250-350°C, involving the fragmentation of the remaining phenylacetonitrile moiety [26] [23]. The differential thermogravimetric curve shows a maximum decomposition rate at approximately 280-300°C, indicating the temperature of most rapid thermal degradation [22] [27].

The activation energy for the primary decomposition process, calculated using the Horowitz-Metzger method, ranges from 120-160 kJ/mol, reflecting the relative thermal stability of the sulfone linkage compared to other organic functional groups [23] [25]. The relatively high activation energy suggests that thermal decomposition requires significant energy input, consistent with the strong covalent bonding within the sulfone moiety [22] [24].

Volatile decomposition products identified through thermogravimetric analysis-mass spectrometry include sulfur dioxide, methyl radicals, hydrogen cyanide, and various aromatic fragments [26] [23]. The formation of hydrogen cyanide from the acetonitrile group represents a significant toxicological concern during thermal decomposition [26] [28].

| Temperature Range (°C) | Mass Loss (%) | Process | Activation Energy (kJ/mol) |

|---|---|---|---|

| 25-180 | 0-2 | Moisture loss | - |

| 180-250 | 25-30 | SO₂ elimination | 120-140 |

| 250-350 | 40-50 | Aromatic fragmentation | 140-160 |

| 350-500 | 60-80 | Complete decomposition | 160-180 |

Computational Modeling of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 4-(methylsulfonyl)phenylacetonitrile [29] [30] [31]. Geometry optimization using the B3LYP functional with 6-311G(d,p) basis set yields molecular parameters consistent with experimental crystallographic data [31] [32].

The highest occupied molecular orbital is primarily localized on the aromatic ring system with significant contribution from the acetonitrile side chain, exhibiting an energy of approximately -8.2 to -8.8 eV depending on the computational method employed [29] [32]. The lowest unoccupied molecular orbital shows substantial delocalization across the aromatic system and nitrile group, with calculated energies ranging from -2.1 to -2.7 eV [30] [32].

The HOMO-LUMO energy gap, calculated to be 5.5-6.1 eV, indicates significant electronic stability and moderate reactivity under ambient conditions [30] [32]. This energy gap suggests that the compound exhibits semiconductor-like properties with potential applications in electronic materials [33] [34].

Mulliken population analysis reveals significant charge redistribution within the molecule, with the sulfur atom bearing a positive partial charge of approximately +1.2 to +1.4 e due to the electron-withdrawing nature of the sulfone oxygens [32] [35]. The nitrogen atom in the nitrile group exhibits a negative partial charge of approximately -0.3 to -0.4 e, consistent with its role as an electron-accepting center [31] [35].

Vibrational frequency calculations at the same theoretical level reproduce experimental infrared and Raman spectra with high accuracy when appropriate scaling factors (0.96-0.97) are applied [29] [36]. The calculated C≡N stretching frequency appears at 2260-2280 cm⁻¹, in excellent agreement with experimental observations at 2254 cm⁻¹ [35] [36].

The molecular electrostatic potential surface reveals regions of high electron density localized on the sulfone oxygens and nitrile nitrogen, indicating potential sites for intermolecular interactions [32] [35]. Conversely, regions of electron deficiency are observed around the sulfur atom and aromatic hydrogens, suggesting susceptibility to nucleophilic attack [29] [35].

| Property | DFT Value | Experimental Value | Method |

|---|---|---|---|

| HOMO Energy (eV) | -8.2 to -8.8 | - | B3LYP/6-311G(d,p) |

| LUMO Energy (eV) | -2.1 to -2.7 | - | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap (eV) | 5.5-6.1 | - | Various DFT |

| Dipole Moment (Debye) | 4.2-4.8 | - | B3LYP/6-311G(d,p) |

| C≡N Frequency (cm⁻¹) | 2260-2280 | 2254 | B3LYP/6-311G(d,p) |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant